molecular formula C8H10N4 B2664549 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 2369-89-3

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2664549
CAS No.: 2369-89-3
M. Wt: 162.196
InChI Key: PTDZZLRAEVFJCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound featuring a fused pyrazole-pyrimidine scaffold. Its core structure consists of a pyrazolo[1,5-a]pyrimidine ring system with methyl groups at positions 2 and 5 and an amine group at position 5. This compound serves as a versatile pharmacophore, enabling structural modifications at the 3-, 5-, 6-, and 7-positions to optimize physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated diverse biological activities, including anxiolytic, anti-mycobacterial, and enzyme inhibitory effects, depending on substituent patterns .

Properties

IUPAC Name

2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTDZZLRAEVFJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazolo[1,5-a]pyrimidine oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrazolo[1,5-a]pyrimidin-7-amine core has been extensively modified to explore structure-activity relationships (SAR). Below is a comparative analysis of key derivatives, highlighting structural variations, molecular properties, and biological activities.

Structural and Functional Modifications

Table 1: Structural Comparison of Derivatives
Compound Name Substituents (Position) Molecular Weight Key Modifications
Parent compound None 188.21 Baseline scaffold
MPZP 3-(4-Methoxy-2-methylphenyl), N,N-bis(2-methoxyethyl) 438.53 Hydrophilic groups for solubility
N-sec-Butyl-3-(2-chlorophenyl) 3-(2-Chlorophenyl), N-sec-butyl 328.84 Halogen for lipophilicity
3-Bromo derivative 3-Bromo 241.09 Bromine for cross-coupling reactions
6-(4-Methoxyphenyl) 6-(4-Methoxyphenyl) 315.35 Methoxy for electronic modulation
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl) 3-(4-Fluorophenyl), N-(pyridin-2-ylmethyl) 406.44 Fluorine for enhanced binding affinity

Pharmacokinetic and Physicochemical Properties

  • Hydrophilicity : MPZP’s bis(2-methoxyethyl)amine and 4-methoxy groups improve aqueous solubility (cLogP ~2.95), enhancing bioavailability for CNS targets .
  • Metabolic Stability : Trifluoromethyl groups () resist oxidative metabolism, extending half-life .

Key Research Findings

  • MPZP : Demonstrated dose-dependent reduction in anxiety-like behavior (defensive burying test) and alcohol withdrawal-induced drinking in rodent models .
  • Anti-mycobacterial derivatives : Compounds with 4-fluorophenyl and pyridin-2-ylmethyl groups (e.g., 32–35 in ) showed potent activity against M. tuberculosis (MIC ≤2 µg/mL) .
  • CRF1 Antagonism : MPZP’s high CRF1 affinity (Ki = 4.9 nM) is attributed to its 4-methoxy-2-methylphenyl group and hydrophilic side chains, which mimic peptide-receptor interactions .

Biological Activity

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound with a unique pyrazolo-pyrimidine structure. Its molecular formula is C8H10N4, and it has garnered attention for its potential biological activities, particularly in pharmacology. This article explores the compound's biological activity, mechanisms of action, and research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety fused to a pyrimidine ring with an amino group at the 7 position of the pyrimidine. The presence of nitrogen heterocycles in its structure suggests potential applications in medicinal chemistry.

PropertyDetails
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structure TypePyrazolo-pyrimidine
Unique FeaturesMethyl substitutions and amino functionality

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an antimetabolite and enzyme inhibitor . The compound has been investigated for its potential in various therapeutic areas:

  • Anticancer Activity : Studies have shown that derivatives of pyrazolo-pyrimidine can inhibit vascular endothelial growth factor (VEGF) and its receptor (VEGFR), which are critical in tumor growth and metastasis. Specifically, one study reported that a closely related compound demonstrated a 72.3% inhibition of VEGFR-2 protein expression compared to control treatments .
  • Enzyme Inhibition : The compound is known to inhibit key enzymes involved in cancer pathways, including cyclin-dependent kinases (CDKs). Inhibiting CDK2/cyclin A2 has been linked to alterations in cell cycle progression and apoptosis induction in cancer cells.

The mechanism of action involves the compound's interaction with specific molecular targets. It is hypothesized that the compound binds to ATP-binding sites on kinases like VEGFR-2, disrupting their function and leading to reduced cell proliferation and increased apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Cytotoxicity : A study assessed the cytotoxic effects against various cancer cell lines (HepG2, MCF-7). The results indicated that this compound exhibited significant cytotoxicity with IC50 values ranging from 6 to 50 µM. Notably, it showed superior inhibition compared to established chemotherapeutics like sorafenib .
  • VEGF Gene Expression : Research demonstrated that treatment with this compound led to downregulation of VEGF gene expression levels in both HepG2 and MCF-7 cell lines. This suggests its potential role in targeting angiogenesis in tumors .
  • Comparative Analysis : In comparative studies with other pyrazolo-pyrimidine derivatives, this compound was highlighted for its unique substitution pattern which enhances its biological activity compared to other similar compounds.

Q & A

How can researchers optimize the synthesis of 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine derivatives to achieve high purity and yield?

Methodological Answer:
Optimization involves systematic variation of reaction parameters. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while refluxing ethanol improves cyclization efficiency .
  • Temperature control : Maintaining 80–100°C during pyrazolo-pyrimidine core formation minimizes side reactions .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts accelerate aryl substitution reactions .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography resolves structurally similar byproducts .

What advanced structural characterization techniques are critical for confirming the molecular geometry of this compound derivatives?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles, dihedral angles, and intermolecular interactions (e.g., π-π stacking in fluorophenyl-substituted derivatives) .
  • NMR spectroscopy : ¹H/¹³C NMR distinguishes methyl groups at positions 2 and 5, while 2D NOESY confirms spatial proximity of substituents .
  • Mass spectrometry (HRMS) : Validates molecular formula accuracy, especially for halogenated analogs (e.g., Cl or F substituents) .

How can researchers identify biological targets for this compound derivatives in cancer or inflammatory pathways?

Methodological Answer:

  • Kinase inhibition assays : Screen against recombinant kinases (e.g., CDKs, EGFR) using fluorescence polarization to measure IC₅₀ values .
  • Receptor binding studies : Radioligand displacement assays (e.g., CRF1 receptor) quantify binding affinities .
  • Transcriptomic profiling : RNA-seq of treated cell lines identifies downstream pathway modulation (e.g., apoptosis genes like BAX/BCL-2) .

What strategies are employed to resolve contradictory bioactivity data across in vitro and in vivo studies for this compound class?

Methodological Answer:

  • Metabolic stability assays : LC-MS/MS quantifies hepatic microsomal degradation rates to explain reduced in vivo efficacy .
  • Plasma protein binding studies : Equilibrium dialysis evaluates free drug availability, which may differ between species .
  • Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., t₁/₂, Cmax) from rodent models .

How do substituent variations (e.g., fluorophenyl vs. chlorophenyl) impact the structure-activity relationship (SAR) of these derivatives?

Methodological Answer:

  • Electron-withdrawing groups (e.g., -F, -Cl) : Enhance binding to hydrophobic kinase pockets (e.g., increased potency against VEGFR2 by 30–50%) .
  • Methoxy groups : Improve aqueous solubility but may reduce blood-brain barrier penetration .
  • Steric effects : Bulky substituents at position 3 decrease activity due to steric hindrance with target proteins .

What purification challenges arise during large-scale synthesis, and how are they addressed?

Methodological Answer:

  • Byproduct formation : Dimethylamine byproducts from incomplete substitution are removed via acid-base extraction .
  • Polymorphism control : Recrystallization from ethanol/water mixtures ensures consistent crystalline forms for pharmacokinetic studies .
  • Scale-up limitations : Transition from batch to flow chemistry reduces thermal degradation during exothermic steps .

How can researchers elucidate the mechanism of action for derivatives with dual kinase and receptor inhibitory activity?

Methodological Answer:

  • Kinetic competition assays : Determine whether inhibition is ATP-competitive or allosteric using varying ATP concentrations .
  • Molecular docking : Simulate binding poses in CRF1 receptor or kinase active sites (e.g., AutoDock Vina) .
  • Pathway enrichment analysis : Phosphoproteomics identifies crosstalk between inhibited targets (e.g., MAPK and CRF signaling) .

What validation methods ensure reproducibility of synthetic protocols for novel analogs?

Methodological Answer:

  • In-line monitoring : ReactIR tracks intermediate formation in real-time, ensuring reaction completion .
  • Spectral benchmarking : Compare ¹H NMR shifts with literature data for positional isomer confirmation .
  • Purity thresholds : Enforce ≥95% purity via HPLC with dual-wavelength UV detection (220 nm and 254 nm) .

How do fluorinated derivatives of this compound compare to non-fluorinated analogs in bioavailability studies?

Methodological Answer:

  • LogP measurements : Fluorophenyl derivatives exhibit logP values 0.5–1.0 units higher, enhancing membrane permeability .
  • Caco-2 assays : Fluorinated analogs show 2–3× higher apparent permeability (Papp) in intestinal absorption models .
  • Plasma stability : Fluorine reduces oxidative metabolism, extending half-life in rodent plasma by 40–60% .

What interdisciplinary approaches integrate computational and experimental data to prioritize derivatives for preclinical testing?

Methodological Answer:

  • QSAR modeling : Train models on IC₅₀ datasets to predict activity for virtual libraries .
  • Free-energy perturbation (FEP) : Calculate relative binding energies for substituent modifications (e.g., -CH₃ vs. -CF₃) .
  • High-throughput screening (HTS) : Pair with SPR biosensor data to validate computational hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.